molecular formula C22H20N4O4S B11482035 1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11482035
M. Wt: 436.5 g/mol
InChI Key: QRHWIIWCLDRECE-UHFFFAOYSA-N
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Description

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:

    1,4-dimethylquinoxaline-2,3-dione: Similar core structure but lacks the sulfonamide and pyridin-2-ylmethyl phenyl groups.

    2,3-dioxo-1,4-dimethylquinoxaline-6-sulfonamide: Similar structure but lacks the pyridin-2-ylmethyl phenyl group.

    N-(4-(pyridin-2-ylmethyl)phenyl)quinoxaline-2,3-dione:

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]quinoxaline-6-sulfonamide

InChI

InChI=1S/C22H20N4O4S/c1-25-19-11-10-18(14-20(19)26(2)22(28)21(25)27)31(29,30)24-16-8-6-15(7-9-16)13-17-5-3-4-12-23-17/h3-12,14,24H,13H2,1-2H3

InChI Key

QRHWIIWCLDRECE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC4=CC=CC=N4)N(C(=O)C1=O)C

Origin of Product

United States

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